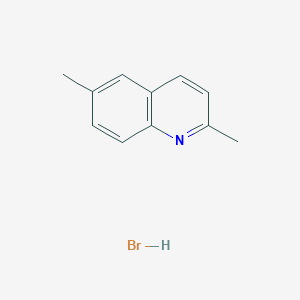

2,6-Dimethylquinoline hydrobromide

CAS No.: 90936-26-8

Cat. No.: VC19227737

Molecular Formula: C11H12BrN

Molecular Weight: 238.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90936-26-8 |

|---|---|

| Molecular Formula | C11H12BrN |

| Molecular Weight | 238.12 g/mol |

| IUPAC Name | 2,6-dimethylquinoline;hydrobromide |

| Standard InChI | InChI=1S/C11H11N.BrH/c1-8-3-6-11-10(7-8)5-4-9(2)12-11;/h3-7H,1-2H3;1H |

| Standard InChI Key | WLIPHEVEZBENKI-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C=C1)N=C(C=C2)C.Br |

Introduction

Chemical Structure and Physicochemical Properties

2,6-Dimethylquinoline hydrobromide (CHNBr) consists of a quinoline core modified by methyl groups at the 2 and 6 positions, paired with a hydrobromic acid counterion. The quinoline skeleton comprises a benzene ring fused to a pyridine ring, with methyl substitutions altering electronic and steric properties. The hydrobromide salt formation improves aqueous solubility, making the compound suitable for biological and catalytic studies.

Table 1: Physicochemical Properties of 2,6-Dimethylquinoline Hydrobromide

| Property | Value/Description |

|---|---|

| Molecular Formula | CHNBr |

| Molecular Weight | 238.13 g/mol |

| Solubility | Soluble in polar solvents (e.g., water, methanol) |

| Physical State | Crystalline solid |

| Melting Point | Not fully characterized |

The methyl groups at positions 2 and 6 induce steric hindrance, influencing reactivity and interaction with biological targets . Comparative studies of dimethylquinoline isomers reveal that substitution patterns significantly impact fragmentation behavior in mass spectrometry .

Synthesis and Manufacturing

While no direct synthesis protocols for 2,6-dimethylquinoline hydrobromide are documented in accessible literature, its preparation likely involves two stages: (1) synthesis of the 2,6-dimethylquinoline base and (2) subsequent salt formation with hydrobromic acid.

Synthesis of 2,6-Dimethylquinoline

Quinoline derivatives are typically synthesized via the Skraup or Doebner-Miller reactions, involving cyclization of aniline derivatives with glycerol or acrolein analogs. For 2,6-dimethylquinoline, directed alkylation or use of pre-substituted starting materials may be employed. For example, Friedländer condensation between 2,6-dimethylaniline and ketones could yield the desired product.

Salt Formation

Treating 2,6-dimethylquinoline with hydrobromic acid in a polar solvent (e.g., ethanol) under controlled conditions would precipitate the hydrobromide salt. Purification via recrystallization ensures high purity.

Analytical Characterization

Mass spectrometric studies of deuterium-labeled dimethylquinolines provide critical insights into the fragmentation pathways of 2,6-dimethylquinoline hydrobromide .

Mass Spectrometry

In electron ionization (EI) mass spectrometry, the molecular ion (M) of 2,6-dimethylquinoline undergoes fragmentation via two primary pathways:

-

Loss of a hydrogen atom (M–H), forming a stable aromatic ion.

-

Loss of a methyl group (M–CH), indicative of ring-expanded intermediates .

Table 2: Key Mass Spectral Fragments of 2,6-Dimethylquinoline

| Fragment Ion | m/z | Proposed Structure |

|---|---|---|

| M | 157 | CHN |

| M–CH | 142 | CHN |

| M–H | 156 | CHN |

Deuterium labeling experiments demonstrate preferential loss of methyl groups from the benzenoid ring over the pyridine ring, attributed to lower activation energy for benzenoid ring expansion . This behavior underscores the influence of substitution patterns on fragmentation dynamics.

Biological Activity and Applications

While explicit pharmacological data for 2,6-dimethylquinoline hydrobromide are scarce, structurally related quinoline derivatives exhibit notable biological activities:

-

Enzyme Inhibition: Methylquinolines often interact with cytochrome P450 enzymes, modulating drug metabolism .

-

Antimicrobial Properties: Quaternary ammonium salts are studied for their membrane-disrupting effects.

The hydrobromide salt’s enhanced solubility makes it a candidate for drug delivery systems or as an intermediate in synthesizing bioactive molecules.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume